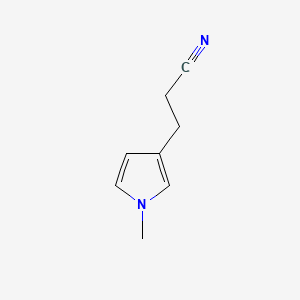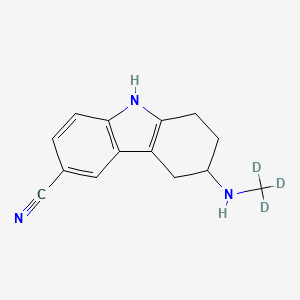
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3: is a deuterated analogue of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. This compound is primarily used in scientific research, particularly in the field of proteomics. It is an intermediate in the preparation of Frovatriptan, a medication used to treat migraines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Carbazole Core: This involves the cyclization of an appropriate precursor to form the carbazole core.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Methylation of the Amino Group: The amino group is methylated using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to ensure safety and efficiency .
化学反应分析
Types of Reactions:
Oxidation: rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alkane derivatives .
科学研究应用
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: It is used as a reference standard in mass spectrometry for the identification and quantification of proteins.
Pharmaceutical Research: It serves as an intermediate in the synthesis of Frovatriptan, a drug used to treat migraines.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole-d3 is unique due to its deuterated nature, which provides enhanced stability and improved performance in mass spectrometry. Similar compounds include:
rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole: The non-deuterated analogue.
Frovatriptan: A related compound used in the treatment of migraines.
Other Deuterated Carbazoles: Compounds with similar structures but different substituents.
属性
IUPAC Name |
6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
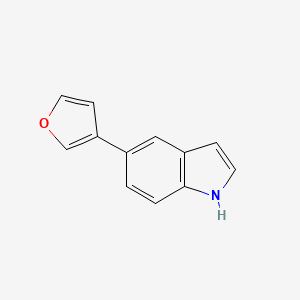
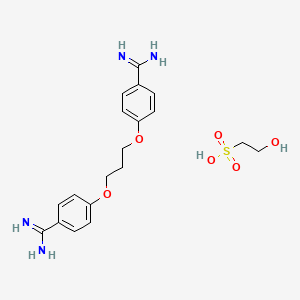
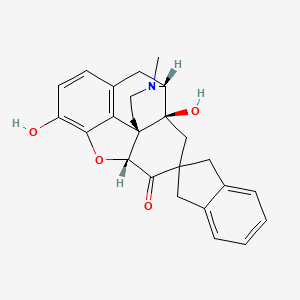
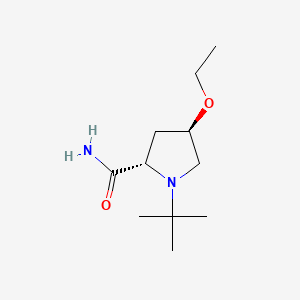
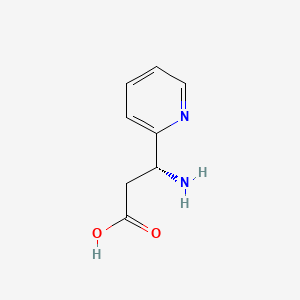
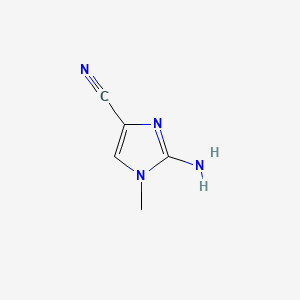
![3H-1,2,3-Triazolo[4,5-c]pyridine,3-methyl-,2-oxide(9CI)](/img/new.no-structure.jpg)
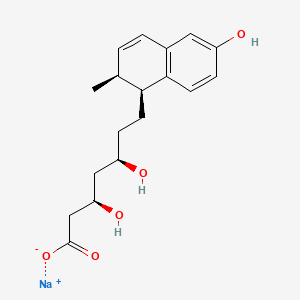
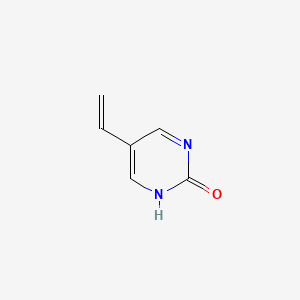
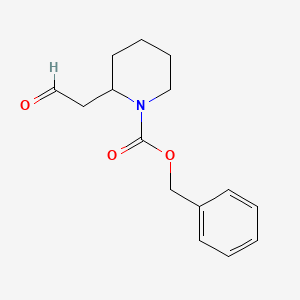
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B588664.png)
